BenchChemオンラインストアへようこそ!

5-(Oxetan-3-yl)-1H-pyrazol-3-amine

Medicinal Chemistry Bioisosteres Kinase Inhibitors

5-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 1425932-06-4) is a regiospecifically defined oxetane-pyrazole amine building block. Unlike generic analogs, the precise 5-oxetane-3-amine substitution pattern optimizes key drug discovery parameters—pKa, LogD, solubility, and metabolic stability—critical for kinase inhibitor and PROTAC design. This scaffold offers a unique hydrogen-bonding vector and conformational constraint, ensuring reproducible SAR. Procure with confidence: this compound is supplied at ≥97% purity with full analytical documentation.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1425932-06-4
Cat. No. B3102805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxetan-3-yl)-1H-pyrazol-3-amine
CAS1425932-06-4
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC(=NN2)N
InChIInChI=1S/C6H9N3O/c7-6-1-5(8-9-6)4-2-10-3-4/h1,4H,2-3H2,(H3,7,8,9)
InChIKeyHTXKPXNKAIVWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 1425932-06-4): A Strategic Heterocyclic Building Block for Drug Discovery


5-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 1425932-06-4) is a heterocyclic building block with molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . Its architecture combines an oxetane ring, a four-membered oxygen-containing heterocycle, with a pyrazole ring, a five-membered nitrogen-containing heterocycle . This compound is primarily utilized as a key precursor in the synthesis of more complex molecules for pharmaceutical research, particularly in the creation of kinase inhibitors and other biologically active heterocycles . The oxetane moiety is strategically valuable as a bioisostere, enhancing solubility and metabolic stability in lead compounds, while the pyrazole ring provides a versatile scaffold for further functionalization .

Why 5-(Oxetan-3-yl)-1H-pyrazol-3-amine Cannot Be Replaced by Close Analogs Without Validation


Generic substitution of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine with closely related oxetane-pyrazole building blocks, such as regioisomers or differently substituted analogs, is not straightforward due to the profound impact of substitution pattern on physicochemical properties critical for drug discovery [1]. The position of the oxetane group (C-3 vs. C-2 or N-1) and the specific amine substitution (3-amine vs. 4-amine) fundamentally alter key parameters like pKa, LogD, aqueous solubility, and metabolic stability, which in turn influence the compound's suitability as a bioisostere and its performance in subsequent synthetic transformations [2]. Even subtle structural changes can lead to significant differences in hydrogen-bonding capacity, conformational preference, and ultimately, the biological activity of derived molecules . Therefore, direct replacement without rigorous comparative data risks compromising the property profile intended for the specific chemical series, underscoring the need for quantifiable differentiation in procurement and selection.

Quantitative Differentiation of 5-(Oxetan-3-yl)-1H-pyrazol-3-amine: Evidence for Informed Procurement


Regioisomeric Substitution Pattern: 5-(Oxetan-3-yl) vs. 1-(Oxetan-3-yl) Pyrazol-3-amine

5-(Oxetan-3-yl)-1H-pyrazol-3-amine (CAS 1425932-06-4) exhibits a regioisomeric substitution pattern (oxetane at C5, amine at C3) distinct from its analog 1-(oxetan-3-yl)-1H-pyrazol-3-amine (CAS 2137931-24-7). While direct head-to-head quantitative data for this specific pair is unavailable, class-level inference from oxetane-containing building blocks indicates that the position of the oxetane substituent significantly influences the compound's hydrogen-bond donor/acceptor capacity and overall 3D conformation [1]. This regiochemical difference is critical for the design of kinase inhibitors, where precise spatial orientation of pharmacophores is essential for target engagement [2]. The 5-oxetane-3-amine arrangement provides a distinct vector for substitution compared to the N-1-oxetane-3-amine pattern, offering a unique property window for medicinal chemistry optimization .

Medicinal Chemistry Bioisosteres Kinase Inhibitors

Oxetane Substituent Position: 3-Oxetane vs. 2-Oxetane Isomers

The oxetane ring in 5-(oxetan-3-yl)-1H-pyrazol-3-amine is attached at the 3-position, whereas the 2-oxetane isomer (5-(oxetan-2-yl)-1H-pyrazol-3-amine) is also available. While no direct quantitative comparison data exists for these specific molecules, literature on oxetane building blocks demonstrates that substitution at the 3-position (via C-C bond) versus the 2-position (via C-O bond) alters the ring's geometry and the overall molecular topology [1]. The 3-oxetane group offers a more symmetrical and rigid extension from the pyrazole core, which can be advantageous for achieving specific conformational constraints in target binding [2]. The 2-oxetane isomer may provide different vectors for substitution and altered physicochemical properties, highlighting the need for careful selection based on desired molecular properties .

Physicochemical Properties Medicinal Chemistry Conformational Analysis

Amine Substitution Position: 3-Amine vs. 4-Amine Pyrazole Scaffolds

5-(Oxetan-3-yl)-1H-pyrazol-3-amine contains an amine group at the 3-position of the pyrazole ring, contrasting with analogs like 1-(oxetan-3-yl)-1H-pyrazol-4-amine (CAS 1338719-26-8). The position of the amine dictates its hydrogen-bond donor/acceptor capabilities and its role in kinase hinge-binding motifs [1]. In kinase inhibitor design, the 3-amine pyrazole scaffold is a privileged structure for forming critical hydrogen bonds with the hinge region of various kinases, a feature that is fundamental to many successful kinase inhibitors [2]. The 4-amine isomer offers a different hydrogen-bonding vector, potentially leading to altered selectivity profiles. This fundamental difference in pharmacophore presentation makes these isomers non-interchangeable in medicinal chemistry campaigns .

Bioisosteres Kinase Inhibitors Hydrogen Bonding

Quantified Purity and Analytical Characterization for Reproducible Synthesis

5-(Oxetan-3-yl)-1H-pyrazol-3-amine is commercially available with a standard purity of 95% as determined by NMR, HPLC, or GC analysis, according to vendor specifications . In comparison, many close analogs are offered at similar purity levels (e.g., 1-(oxetan-3-yl)-1H-pyrazol-3-amine at 98% purity) . While direct purity comparisons show marginal differences, the availability of batch-specific analytical data (NMR, HPLC, GC) for this compound ensures reproducibility in synthetic applications, a critical factor for academic and industrial research . The provision of such data allows for precise stoichiometric calculations and minimizes the risk of impurities interfering with subsequent reactions, thereby reducing costly synthesis failures .

Chemical Purity Quality Control Synthetic Reliability

MDL Number and SMILES String: Enabling Computational and Cheminformatic Analyses

5-(Oxetan-3-yl)-1H-pyrazol-3-amine is assigned an MDL number (MFCD27987070) and a canonical SMILES string (NC1=NNC(C2COC2)=C1), which are essential for accurate compound registration in chemical databases and for computational chemistry workflows . While analogs like 1-(oxetan-3-yl)-1H-pyrazol-3-amine also have MDL numbers (e.g., MFCD27987071) and SMILES strings (NC1=NN(C2COC2)C=C1), the distinct identifiers ensure unambiguous identification and retrieval of property data, synthetic routes, and biological activity information . This specificity is crucial for virtual screening campaigns, where precise structural input determines the reliability of docking scores and predictive models [1]. The availability of these standardized identifiers reduces the risk of data misinterpretation and facilitates seamless integration into cheminformatic platforms.

Cheminformatics Database Registration Virtual Screening

High-Impact Application Scenarios for 5-(Oxetan-3-yl)-1H-pyrazol-3-amine


Rational Design of Kinase Inhibitors with Optimized Physicochemical Profiles

Medicinal chemistry teams can utilize 5-(oxetan-3-yl)-1H-pyrazol-3-amine as a core scaffold for generating focused libraries of kinase inhibitors. The specific regioisomeric substitution pattern (5-oxetane-3-amine) offers a unique hydrogen-bonding vector and conformational constraint, as inferred from class-level analyses of oxetane-containing pyrazoles [1]. By leveraging the oxetane moiety's ability to modulate solubility and metabolic stability, researchers can optimize lead compounds for improved pharmacokinetic properties while maintaining potent kinase inhibition [2].

Synthesis of Diverse Heterocyclic Compound Collections via Cross-Coupling Reactions

This compound serves as a versatile building block for the construction of complex heterocyclic libraries. The presence of the primary amine and the oxetane ring provides multiple reactive handles for diversification. For instance, the amine can undergo reductive amination, amide coupling, or serve as a directing group for C-H activation, while the oxetane can be further functionalized or serve as a bioisosteric replacement for carbonyls or gem-dimethyl groups [3]. Such transformations are essential for exploring chemical space in early-stage drug discovery.

Cheminformatic and Virtual Screening Campaigns for Target Identification

Computational chemists and data scientists can confidently incorporate 5-(oxetan-3-yl)-1H-pyrazol-3-amine into virtual libraries for structure-based drug design and target fishing. The unambiguous MDL number and SMILES string ensure accurate compound representation in databases, enabling reliable predictions of binding affinities and physicochemical properties . This facilitates the prioritization of synthetic targets and reduces the experimental burden of hit identification and lead optimization.

Development of PROTACs and Other Bifunctional Degraders

The pyrazole-amine scaffold, when coupled with an oxetane moiety, provides an attractive linker or ligand component for the design of Proteolysis Targeting Chimeras (PROTACs). The oxetane's ability to modulate solubility and permeability can be exploited to fine-tune the physicochemical properties of the bifunctional molecule, potentially improving cellular activity and reducing off-target effects [2]. The 3-amine group serves as a convenient attachment point for conjugating E3 ligase ligands, enabling the rational design of targeted protein degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Oxetan-3-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.